molecular formula C8H15NO B129624 Trachelanthamidine CAS No. 526-64-7

Trachelanthamidine

Cat. No. B129624
CAS RN: 526-64-7
M. Wt: 141.21 g/mol
InChI Key: LOFDEIYZIAVXHE-YUMQZZPRSA-N
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Description

Trachelanthamidine is a pyrrolizidine alkaloid, a class of compounds known for their presence in various plant species and their potential biological activities. The interest in trachelanthamidine and its derivatives stems from their structural complexity and the challenges they present for synthetic organic chemistry, as well as their biological significance.

Synthesis Analysis

The synthesis of trachelanthamidine has been approached through various strategies. One method involves the asymmetric synthesis of 2-alkyl-substituted 2,5-dihydropyrroles, which are precursors for aza-heterocyclic synthesis, leading to the formal synthesis of (-)-trachelanthamidine . Another approach uses a single electron transfer reaction in 1,4-dimethylpiperazine as a key step . Additionally, a palladium-catalyzed aminoalkynylation strategy has been employed for the synthesis of trachelanthamidine . The synthesis of pyrrolizidines via copper(I) catalyzed radical atom transfer cyclization has also been reported, yielding trachelanthamidine . Moreover, concise asymmetric syntheses of (+)-trachelanthamidine have been achieved using a double reductive cyclisation protocol . A formal synthesis of (-)-trachelanthamidine has been reported using carbamoylmethyl radical cyclization .

Molecular Structure Analysis

The molecular structure of trachelanthamidine is characterized by its bicyclic core, which is common to pyrrolizidine alkaloids. The synthesis methods mentioned often involve the formation of this bicyclic structure through various cyclization reactions, highlighting the importance of stereochemistry and regioselectivity in the synthesis of trachelanthamidine .

Chemical Reactions Analysis

Trachelanthamidine undergoes various chemical reactions during its synthesis. For instance, the aza-Baylis-Hillman reaction is used to generate optically active precursors, followed by ring-closure metathesis (RCM) and hydrogenation reactions . Radical cyclization reactions have been employed to construct the bicyclic core of trachelanthamidine . Additionally, the aminoalkynylation reaction has been used to form the pyrrolizidine skeleton .

Physical and Chemical Properties Analysis

The physical and chemical properties of trachelanthamidine are closely related to its molecular structure. The presence of chiral centers and the bicyclic framework influence its physical properties, such as solubility and melting point, as well as its chemical reactivity. The synthesis routes often involve protecting groups to control the reactivity of functional groups and to preserve the stereochemical integrity of the molecule .

Relevant Case Studies

Trachelanthamidine has been studied in the context of its incorporation into the retronecine moiety of riddelliine in Senecio riddellii plants. The high incorporation rate of trachelanthamidine into riddelliine suggests it is a key intermediate in the biosynthetic pathway of this pyrrolizidine alkaloid . Additionally, isotopically labeled trachelanthamidine has been used to study its incorporation into other pyrrolizidine bases, providing insights into the biosynthetic pathways of these compounds .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of the Application : Trachelanthamidine is a type of pyrrolizidine alkaloid . Pyrrolizidine alkaloids are a class of toxic compounds that occur naturally in some plants . They have been the subject of extensive research due to their potential for causing health problems in humans and livestock .
    • Methods of Application : The synthesis of pyrrolizidine alkaloids, including Trachelanthamidine, often involves complex chemical reactions . For example, a palladium-catalyzed aminoalkynylation strategy has been used for the synthesis of Trachelanthamidine .
    • Results or Outcomes : The successful synthesis of Trachelanthamidine and other pyrrolizidine alkaloids has expanded our understanding of these compounds and their potential effects on health .
  • Chemotaxonomy

    • Summary of the Application : Alkaloids like Trachelanthamidine can be used in the chemotaxonomic classification of plants . Chemotaxonomy is the practice of classifying and identifying plants based on their chemical constituents .
    • Methods of Application : The chemotaxonomic classification of plants involves the analysis of their chemical constituents, including alkaloids like Trachelanthamidine . This can involve various methods of chemical analysis .
    • Results or Outcomes : The use of alkaloids in chemotaxonomy has helped to refine the classification of plants and improve our understanding of plant biodiversity .
  • Asymmetric Synthesis of N-Heterocycles

    • Summary of the Application : Aryl-sulfinamides, which can be synthesized from Trachelanthamidine, are important chiral auxiliaries in the asymmetric synthesis of amines and their derivatives . This methodology offers general access to structurally diverse piperidines, pyrrolidines, aziridines and their derivatives which represent the structural motif of many natural products and therapeutically important compounds .
    • Methods of Application : The synthesis of aryl-sulfinamides from Trachelanthamidine involves sulfinylimines . This method has been used to synthesize a variety of N-heterocycles .
    • Results or Outcomes : The use of aryl-sulfinamides in the synthesis of N-heterocycles has expanded the range of compounds that can be synthesized and has potential applications in the development of new drugs .
  • Biosynthesis and Biological Activities

    • Summary of the Application : Trachelanthamidine is a type of pyrrolizidine alkaloid, which are heterocyclic secondary metabolites produced by plants as defense chemicals against herbivores . These alkaloids exhibit strong hepatotoxic, genotoxic, cytotoxic, tumorigenic, and neurotoxic activities .
    • Methods of Application : The biosynthesis of Trachelanthamidine involves the enzyme homospermidine synthase, which catalyzes the first committed step in pyrrolizidine alkaloid biosynthesis . The activity of Trachelanthamidine is first dehydrogenated at the C-1/C-2 bond to supinidine, which is subsequently hydroxylated at C-7 to retronecine .
    • Results or Outcomes : The study of the biosynthesis and biological activities of Trachelanthamidine has improved our understanding of the role of these alkaloids in plant ecology and their modes of toxicity towards humans and animals .
  • Palladium-Catalyzed Aminoalkynylation

    • Summary of the Application : Trachelanthamidine can be used in the synthesis of bicyclic heterocycles through a palladium-catalyzed aminoalkynylation strategy . This method provides a new approach to the synthesis of complex organic compounds .
    • Methods of Application : The synthesis involves a palladium-catalyzed reaction, which allows for the formation of complex bicyclic heterocycles from Trachelanthamidine .
    • Results or Outcomes : The successful implementation of this method has expanded the range of compounds that can be synthesized and has potential applications in the development of new drugs .
  • Environmental Stress Response in Plants

    • Summary of the Application : The production of alkaloids like Trachelanthamidine can vary based on environmental stress factors such as temperature, soil condition, humidity, and altitude . This suggests that Trachelanthamidine could potentially be used as a biomarker for environmental stress in plants .
    • Methods of Application : The application involves monitoring the levels of Trachelanthamidine and other alkaloids in plants under different environmental conditions .
    • Results or Outcomes : The results could provide valuable insights into how plants respond to environmental stress, which could have implications for agriculture and ecology .

Safety And Hazards

When handling Trachelanthamidine, it is advised to avoid dust formation and avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFDEIYZIAVXHE-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](CCN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318955
Record name (-)-Trachelanthamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trachelanthamidine

CAS RN

526-64-7
Record name (-)-Trachelanthamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trachelanthamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Trachelanthamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRACHELANTHAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G32020EJYI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Lithiumaluminumhydride (0.3 g) was added to a solution of hexahydropyrrolizine-1-carboxylic acid ethyl ester (0.97 g) in THF (3 ml). After 12 hours, the reaction mixture was diluted with diethyl ether and hydrolyzed by cautious addition of water (0.7 ml). The resulting precipitate was filtered off and the filtrate was concentrated. The product with the molecular weight of 141.21 (C8H15NO); MS (ESI): 142 (M+H+) was obtained in this way.
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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